molecular formula C23H27N5O3 B12243758 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12243758
M. Wt: 421.5 g/mol
InChI Key: IFQOVFGKOSMUJT-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of cyclopenta[c]pyridazine, azetidine, methoxyphenyl, and pyrrolidine moieties, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyridazine core, followed by the introduction of the azetidine ring through cyclization reactions. The methoxyphenyl group is then attached via electrophilic aromatic substitution, and the final step involves the formation of the pyrrolidine-3-carboxamide moiety through amide coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions. Key reagents such as phosgene, amines, and acid chlorides are employed under controlled temperatures and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide: stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N5O3/c1-26(18-13-27(14-18)21-9-15-5-3-8-20(15)24-25-21)23(30)16-10-22(29)28(12-16)17-6-4-7-19(11-17)31-2/h4,6-7,9,11,16,18H,3,5,8,10,12-14H2,1-2H3

InChI Key

IFQOVFGKOSMUJT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC

Origin of Product

United States

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